Cas no 2576420-79-4 (cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)

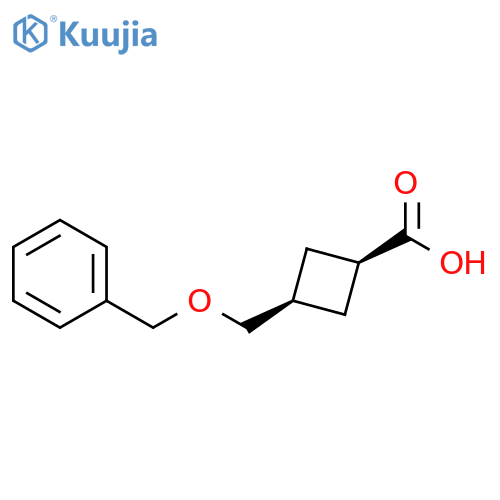

2576420-79-4 structure

商品名:cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid

CAS番号:2576420-79-4

MF:C13H16O3

メガワット:220.26

MDL:MFCD32899617

CID:5306451

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid

-

- MDL: MFCD32899617

- インチ: 1S/C13H16O3/c14-13(15)12-6-11(7-12)9-16-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15)/t11-,12+

- InChIKey: XHFZODBRACUFTI-TXEJJXNPSA-N

- ほほえんだ: [C@@H]1(C(O)=O)C[C@H](COCC2=CC=CC=C2)C1

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1128523-1g |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 1g |

$1765 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1128523-250mg |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 250mg |

$525 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1128523-5g |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 5g |

$6585 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1128523-250mg |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 250mg |

$525 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1128523-1g |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 1g |

$1765 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1128523-5g |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 5g |

$6585 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1128523-5g |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 5g |

$6585 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1128523-250mg |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 250mg |

$525 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1128523-500mg |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 500mg |

$940 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1128523-1g |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid |

2576420-79-4 | 95% | 1g |

$1765 | 2024-07-28 |

cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2576420-79-4 (cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid) 関連製品

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量